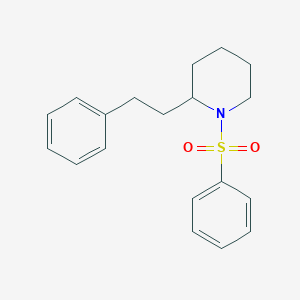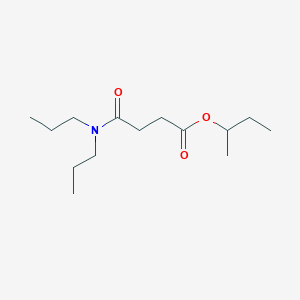
Butan-2-yl 4-(dipropylamino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl 4-(dipropylamino)-4-oxobutanoate is an organic compound with a complex structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 4-(dipropylamino)-4-oxobutanoate typically involves the esterification of butanoic acid derivatives with butan-2-ol, followed by the introduction of the dipropylamino group. Common reagents used in these reactions include acid chlorides, alcohols, and amines. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 4-(dipropylamino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dipropylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of butanoic acid or butanone.
Reduction: Formation of butan-2-ol.
Substitution: Formation of various substituted butanoates.
Scientific Research Applications
Butan-2-yl 4-(dipropylamino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Butan-2-yl 4-(dipropylamino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Butan-2-yl propanoate: Similar ester structure but lacks the dipropylamino group.
Butan-2-yl acetate: Another ester with a simpler structure.
Dipropylamino butanoate: Contains the dipropylamino group but differs in the ester component.
Uniqueness
Butan-2-yl 4-(dipropylamino)-4-oxobutanoate is unique due to the presence of both ester and dipropylamino functional groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and interactions in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
6946-82-3 |
|---|---|
Molecular Formula |
C14H27NO3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
butan-2-yl 4-(dipropylamino)-4-oxobutanoate |
InChI |
InChI=1S/C14H27NO3/c1-5-10-15(11-6-2)13(16)8-9-14(17)18-12(4)7-3/h12H,5-11H2,1-4H3 |
InChI Key |
AQDPLOFXDUZUAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CCC(=O)OC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


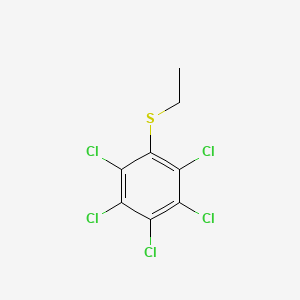
![n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14004988.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)
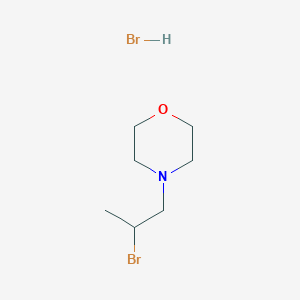
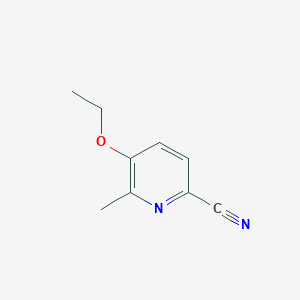
![2-[(4-Phenylanilino)methyl]isoindole-1,3-dione](/img/structure/B14005013.png)
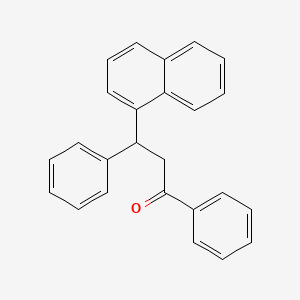
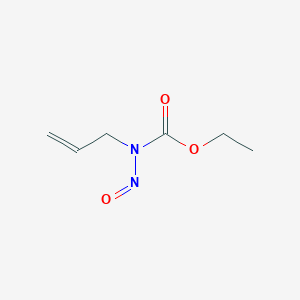
![2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane](/img/structure/B14005030.png)
![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)
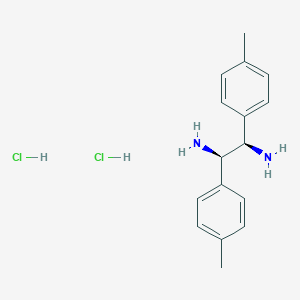
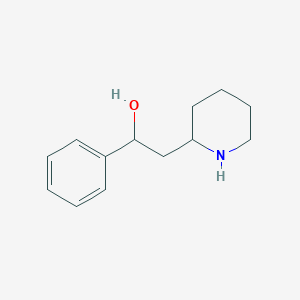
![1-benzo[1,3]dioxol-5-yl-N-(9H-fluoren-2-yl)methanimine](/img/structure/B14005060.png)
